Benzoylcholine Bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKZCQHFFILJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626188 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24943-60-0 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylcholine Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications for Research Purposes
Established Synthetic Pathways for Benzoylcholine (B1199707) Bromide and Analogues
The synthesis of benzoylcholine and its analogues can be achieved through several established chemical routes. The two primary strategies involve either direct esterification of a pre-formed choline (B1196258) salt or the final step being a quaternization reaction to form the characteristic quaternary ammonium (B1175870) group.
Synthesis from Benzoyl Chloride and Choline
One of the most direct methods for synthesizing benzoylcholine salts involves the esterification of a choline salt with benzoyl chloride. In a related procedure for the chloride analogue, choline chloride is heated directly with benzoyl chloride. This reaction forms the ester bond between the hydroxyl group of choline and the acyl chloride. For the synthesis of benzoylcholine bromide, a similar principle applies, where choline bromide would be reacted with benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the primary alcohol of the choline molecule attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester and elimination of hydrochloric acid.
Table 1: Reaction Components for Direct Esterification
| Reactant | Role |
| Choline Bromide | Source of the choline backbone and bromide counter-ion |
| Benzoyl Chloride | Acylating agent, provides the benzoyl group |
| Heat | Provides activation energy for the reaction |
Quaternization Reactions in Benzoylcholine Derivative Synthesis
An alternative and widely used synthetic strategy involves forming the quaternary ammonium salt in the final step, a process known as quaternization. This pathway typically begins with the synthesis of a tertiary amine precursor which is then alkylated. A well-documented example of this approach is the synthesis of benzoylcholine iodide, which can be readily adapted for the bromide salt. orgsyn.org
This process involves two main steps:
Esterification: An ethanolamine (B43304) derivative, such as 2-bromoethyl benzoate (B1203000), is synthesized first. This intermediate contains the desired ester linkage but has a tertiary amine precursor.
Quaternization: The intermediate is then reacted with a suitable alkylating agent. For instance, 2-iodoethyl benzoate is treated with trimethylamine (B31210). orgsyn.org The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of the ethyl group, displacing the iodide ion and forming the quaternary ammonium salt, benzoylcholine iodide. orgsyn.org This classic SN2 reaction, often referred to as the Menshutkin reaction, is fundamental in the synthesis of many quaternary ammonium compounds.
Derivatization Strategies for Structure-Activity Relationship Studies
To investigate how molecular structure influences biological or chemical activity, researchers synthesize a variety of benzoylcholine derivatives. These modifications typically involve altering the benzoyl ring or the ester functional group.
Haloalkylbenzoyl Esters and Quaternary Salts
Derivatives featuring halogen substitutions on the benzoyl ring are commonly synthesized for structure-activity relationship (SAR) studies. The synthesis of a haloalkylbenzoyl choline ester, such as 4-bromothis compound, follows the same principles as the synthesis of the parent compound.
The synthetic route would involve:
Acyl Halide Formation: The corresponding halogenated benzoic acid (e.g., 4-bromobenzoic acid) is converted to its more reactive acyl chloride derivative (4-bromobenzoyl chloride), often using a reagent like thionyl chloride (SOCl₂).
Esterification: The resulting 4-bromobenzoyl chloride is then reacted with choline bromide under appropriate conditions to form the final product, 4-bromothis compound.
These halogenated derivatives allow researchers to systematically probe the effects of electronics (electron-withdrawing vs. electron-donating substituents) and sterics on the molecule's function.
Selenocarbonylthis compound Synthesis for Research
The replacement of the carbonyl oxygen atom with a selenium atom to create a selenocarbonyl group is a significant modification used to explore the roles of the carbonyl group in molecular interactions. The synthesis of Selenocarbonylthis compound would involve the selenation of the pre-formed this compound.
A common and effective reagent for converting a carbonyl group into a selenocarbonyl is Woollins' reagent (2,4-diphenyl-1,3-diselenadiphosphetane 2,4-diselenide). researchgate.netsci-hub.se The reaction involves heating this compound with Woollins' reagent in a suitable solvent, such as toluene. sci-hub.se This reagent facilitates the direct replacement of the carbonyl oxygen with a selenium atom. researchgate.net The resulting selenocarbonyl analogue is a valuable tool for research, as the larger, more polarizable selenium atom can alter binding affinities and reactivity compared to the original carbonyl compound.
Purification and Characterization Techniques in Synthetic Research
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the target compound.
Purification: The crude this compound product is typically purified using techniques such as:
Filtration and Washing: The solid product is separated from the reaction mixture by filtration and washed with a suitable organic solvent, such as dry acetone, to remove unreacted starting materials and soluble impurities. orgsyn.org
Recrystallization: Further purification is often achieved by recrystallizing the solid product from an appropriate solvent system, such as isopropyl alcohol. orgsyn.org This process yields a product with high purity. The purified compound is then typically dried under vacuum to remove any residual solvent. orgsyn.org
Characterization: The identity and purity of the synthesized this compound are confirmed using a combination of analytical methods.
Table 2: Characterization Data for this compound
| Property | Description/Method | Typical Result | Reference |
| Physical Appearance | Visual inspection at room temperature. | White to almost white crystalline powder. | |
| Purity | Nonaqueous Titration. | >98.0% | |
| Molecular Formula | --- | C₁₂H₁₈BrNO₂ | calpaclab.comscbt.com |
| Molecular Weight | --- | 288.19 g/mol | calpaclab.com |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy. | The ¹H NMR spectrum confirms the presence of aromatic protons, protons on the ethylene (B1197577) bridge, and the nine equivalent protons of the trimethylammonium group. | chemicalbook.com |
Spectroscopic techniques such as Infrared (IR) spectroscopy may also be used to confirm the presence of key functional groups, like the ester carbonyl. High-Performance Liquid Chromatography (HPLC) is another common technique used to assess the purity of the final product.
Enzymatic Hydrolysis and Cholinesterase Kinetics Research
Butyrylcholinesterase (BChE) Catalysis of Benzoylcholine (B1199707) Hydrolysis
Butyrylcholinesterase (BChE), a serine hydrolase found in plasma and various tissues, is a key enzyme in the hydrolysis of benzoylcholine. The catalytic process involves a complex interaction between the substrate and the enzyme's active site, leading to the cleavage of the ester bond.
The hydrolysis of benzoylcholine by butyrylcholinesterase generally follows the Michaelis-Menten kinetic model. This model is characterized by two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.
While the hydrolysis of various choline (B1196258) esters by BChE has been extensively studied, specific Vmax and Km values for benzoylcholine are not consistently reported across the scientific literature. However, research indicates that for the hydrolysis of the closely related substrate, butyrylcholine, by horse serum BChE, the Michaelis constant (Km) is 3.3 mM and the catalytic constant (kcat) is 1.7 x 10³ s⁻¹. The catalytic process for benzoylcholine is known to be influenced by a hysteretic "burst," which reflects the existence of two enzyme states in slow equilibrium with different catalytic properties. This complex behavior complicates the determination of simple Michaelis-Menten constants.
| Kinetic Parameter | Description | Finding for Benzoylcholine Hydrolysis by BChE |
|---|---|---|
| Vmax | Maximum reaction velocity at substrate saturation. | Follows Michaelis-Menten kinetics, but specific values are not consistently detailed in available research. |
| Km | Substrate concentration at half Vmax; indicates enzyme-substrate affinity. | Characterized by complex hysteretic behavior, suggesting multiple enzyme-substrate interaction states. |
| kcat | Turnover number; the number of substrate molecules each enzyme site converts to product per unit time. | The deacylation rate constant (k3), which is rate-limiting, has been determined to be 19,800 min⁻¹ for benzoylcholine. nih.gov |
The enzymatic hydrolysis of esters by BChE involves a two-stage process: acylation and deacylation. In the acylation step, the enzyme's active site serine residue attacks the substrate, forming a transient acyl-enzyme intermediate and releasing the choline moiety. In the deacylation step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the benzoate (B1203000) product.
For the hydrolysis of the positively charged oxoester benzoylcholine by human BChE, the rate-limiting step is deacylation (k₃). nih.gov This is in contrast to its homologous thioester, benzoylthiocholine (B1252818), where acylation (k₂) is the rate-determining step. nih.gov The slower deacylation step in benzoylcholine hydrolysis indicates that the regeneration of the free enzyme is the bottleneck in the catalytic cycle under atmospheric pressure. nih.gov However, studies under varying hydrostatic pressures have shown that the rate-limiting step can change, suggesting a dynamic catalytic process. nih.gov
The concentration of benzoylcholine has a complex influence on the activity of BChE. Steady-state kinetics studies have revealed that the enzyme can exhibit a slow approach to its steady-state velocity, a phenomenon known as hysteresis. researchgate.net This behavior is characterized by a long lag phase with damped oscillations. researchgate.net The frequency and amplitude of these oscillations have been observed to decrease as the concentration of benzoylcholine increases. researchgate.net
This hysteretic behavior is proposed to be due to the existence of two interconvertible forms of the BChE enzyme that are in slow equilibrium, with only one form being catalytically active. researchgate.net Furthermore, evidence from 1H-NMR measurements suggests a slow equilibrium between two conformers of benzoylcholine itself, which may contribute to the observed oscillations. researchgate.net At higher substrate concentrations, wild-type BChE can also show substrate activation, a characteristic feature of this enzyme with certain substrates.
Role of Carboxylesterase (CE) in Benzoylcholine Biotransformation
While BChE is a primary enzyme in benzoylcholine hydrolysis, carboxylesterases (CE), another class of serine esterases, also participate in its biotransformation. nih.gov Carboxylesterases are ubiquitously distributed and are crucial in the metabolism of a wide range of ester-containing compounds. nih.gov
The contribution of CE to the hydrolysis of benzoylcholine derivatives appears to increase with the bulk of the alcohol part of the ester molecule. nih.gov This suggests a difference in substrate specificity between BChE and CE. Despite both enzymes being present in the liver and lung fractions studied, their relative affinities for benzoylcholine differ. nih.gov For instance, in lung microsomes, the hydrolysis of benzoylcholine was observed to be exclusively due to BChE activity. nih.gov This difference in enzymatic activity and affinity between tissues and subcellular locations is thought to be a result of the distinct patterns of CE localization in the liver and lung. nih.gov
Comparative Enzymatic Hydrolysis Studies with Other Choline Esters
The enzymatic hydrolysis of benzoylcholine by cholinesterases has been a subject of comparative studies, often contrasted with other choline esters like acetylcholine (B1216132) and acetyl-β-methylcholine, to elucidate the substrate specificity of different cholinesterase enzymes.
Comparison with Acetylcholine and Acetyl-β-methylcholine Hydrolysis Rates
Cholinesterases exhibit distinct preferences for certain substrates. Acetylcholinesterase (AChE), also known as "true" cholinesterase, demonstrates a high affinity for acetylcholine, hydrolyzing it very rapidly. Conversely, its activity towards benzoylcholine is almost negligible. nju.edu.cn In contrast, butyrylcholinesterase (BChE), often referred to as pseudocholinesterase, readily hydrolyzes benzoylcholine. nju.edu.cn While BChE also hydrolyzes acetylcholine, it does so at a slower rate than butyrylcholine. nju.edu.cn Acetyl-β-methylcholine serves as another differential substrate; it is hydrolyzed by AChE but not by BChE. nju.edu.cn
These differences in hydrolysis rates are fundamental to distinguishing between the two main types of cholinesterases and are summarized in the table below.
| Substrate | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| Acetylcholine | High Rate of Hydrolysis | Slower Rate of Hydrolysis |
| Benzoylcholine | Almost No Hydrolysis | High Rate of Hydrolysis |
| Acetyl-β-methylcholine | Hydrolyzed | Not Hydrolyzed |
| Butyrylcholine | Almost No Hydrolysis | High Rate of Hydrolysis |
Hydrolysis by Different Cholinesterase Forms and Isoenzymes
Cholinesterases exist in various molecular forms and isoenzymes, which can influence their hydrolytic activity. Acetylcholinesterase is found in locations such as red blood cells and nervous tissue, playing a crucial role at the neuromuscular junction by rapidly breaking down acetylcholine to terminate nerve impulses. wellspanlabs.org Butyrylcholinesterase is synthesized in the liver and circulates in the plasma, and its physiological function is less clearly defined, though it is known to metabolize various exogenous choline esters. wellspanlabs.orgmedscape.com The diverse tissue distribution and substrate specificities of these cholinesterase forms underscore their distinct physiological roles. researchgate.net
Impact of Genetic Variants and Phenotypes of Cholinesterases on Benzoylcholine Hydrolysis
Genetic variations in the butyrylcholinesterase (BChE) gene can lead to the production of atypical or deficient enzymes with altered hydrolytic capabilities, significantly impacting the metabolism of substrates like benzoylcholine.
Atypical Cholinesterase Variants and Substrate Affinity
Inherited pseudocholinesterase deficiency is an autosomal recessive condition resulting from mutations in the BChE gene. medscape.comwikipedia.org These mutations can result in an enzyme with reduced or absent activity. medscape.com One of the most studied variants is the "atypical" cholinesterase. Individuals with this variant have a reduced ability to hydrolyze certain medications. youtube.com This reduced enzyme function is due to point mutations in the enzyme's gene. wikipedia.org The atypical variant of BChE (Asp98Gly or D70G) is associated with reduced enzyme activity and concentration. acs.org Individuals homozygous for this atypical variant have significantly impaired BChE function. acs.org
Dibucaine Number and Phenotyping Methodologies using Benzoylcholine
The "Dibucaine Number" is a laboratory test used to identify individuals with atypical butyrylcholinesterase. wikipedia.orgcdnsciencepub.com Dibucaine is a local anesthetic that inhibits the activity of normal BChE to a much greater extent than it inhibits the atypical form. wikipedia.orgcdnsciencepub.com The test measures the percentage of enzyme activity that is inhibited by a standard concentration of dibucaine. cdnsciencepub.com
Benzoylcholine is a commonly used substrate in the determination of the Dibucaine Number. cdnsciencepub.com The activity of the enzyme is measured in the presence and absence of dibucaine, and the percentage of inhibition is calculated. cdnsciencepub.com This allows for the classification of individuals into different phenotypes:
Homozygote Usual (Normal): These individuals have a Dibucaine Number of approximately 80% or higher, indicating normal enzyme function. medscape.comwikipedia.org
Heterozygote (Atypical): These individuals carry one normal and one atypical gene and have an intermediate Dibucaine Number, typically in the range of 40-60. wikipedia.org
Homozygote Atypical: These individuals have two atypical genes and a low Dibucaine Number, usually 20 or less, indicating significantly reduced enzyme function. wikipedia.org
The following table outlines the different pseudocholinesterase phenotypes and their corresponding Dibucaine Numbers. medscape.comwikipedia.orgadhb.govt.nz
| Phenotype | Genotype | Dibucaine Number (%) | Frequency | Risk of Prolonged Paralysis |
| Usual (Normal) | EuEu | ~80 or greater | 96% | No increased risk |
| Heterozygote Usual/Atypical | EuEa | Intermediate (30-79) | 3% | Low risk |
| Homozygote Atypical | EaEa | ~20 or less | 1 in 3,000 | Very high risk |
| Heterozygote Usual/Silent | EuEs | - | 0.7% | Low risk |
| Homozygote Silent | EsEs | - | 1 in 40,000 | Very high risk |
| Heterozygote Atypical/Silent | EaEs | - | 1 in 8,000 | Very high risk |
Methodological Approaches for Enzymatic Activity Measurement
Several methods are employed to measure the enzymatic activity of cholinesterases using benzoylcholine as a substrate. These techniques are crucial for both research and clinical diagnostics, particularly in the context of identifying cholinesterase variants.
One common method involves spectrophotometry. The hydrolysis of benzoylcholine by cholinesterase can be monitored by measuring the change in absorbance at a specific wavelength (e.g., 240 mμ). cdnsciencepub.com This allows for the determination of the rate of the enzymatic reaction.
Another approach is a coupled enzymatic assay. In this method, the choline produced from the hydrolysis of benzoylcholine is further acted upon by another enzyme, choline oxidase. This reaction produces hydrogen peroxide, which can then be used in a subsequent color-producing reaction, often involving peroxidase and a chromogenic substrate like 4-aminoantipyrine (B1666024) and phenol. nih.gov The resulting color change, measured spectrophotometrically at a specific wavelength (e.g., 500 nm), is proportional to the cholinesterase activity. nih.gov
Other analytical techniques that have been adapted for measuring cholinesterase activity, though not always specifically with benzoylcholine, include mass spectrometry-based methods and various chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.net These methods offer high sensitivity and specificity for quantifying the products of enzymatic hydrolysis. researchgate.net
Manometric Methods for Hydrolysis Assessment in Research
Manometric methods, such as those employing the Warburg apparatus, represent a classic approach to assessing the hydrolysis of choline esters. This technique measures the volume of gas produced or consumed during a chemical reaction. In the context of benzoylcholine hydrolysis, the reaction is typically carried out in a bicarbonate-buffered solution. The hydrolysis of the ester bond in benzoylcholine by cholinesterase releases benzoic acid. This acid then reacts with the bicarbonate in the buffer, releasing a measurable amount of carbon dioxide gas. The rate of gas evolution is directly proportional to the rate of enzymatic hydrolysis.
While effective, manometric methods can present certain challenges compared to spectrophotometric assays. For instance, when using benzoylcholine in a Warburg apparatus, a substrate concentration above the optimal level may be necessary to generate a sufficient volume of gas for accurate measurement. oipub.comcdnsciencepub.com Although the fundamental results from manometric assays are comparable to those from optical methods, slight but significant differences can arise due to the different substrates and conditions required. oipub.comcdnsciencepub.com
Influence of pH and Temperature on Reaction Kinetics in Research Settings
The kinetics of the enzymatic hydrolysis of benzoylcholine are significantly influenced by environmental factors, primarily pH and temperature. nih.gov These factors directly impact the enzyme's three-dimensional structure and the ionic state of amino acid residues within its active site, which are crucial for catalysis.
Influence of Temperature: Temperature affects the kinetic energy of both the enzyme and substrate molecules.
Increasing Temperature: As temperature rises from a low starting point, enzyme activity generally increases. This is because molecules have more kinetic energy, leading to more frequent collisions between the enzyme's active site and the benzoylcholine substrate.
Optimal Temperature: Every enzyme has an optimal temperature at which it exhibits maximum catalytic activity.
High Temperature: Beyond this optimum, the enzyme's activity rapidly declines as the high temperature disrupts the delicate bonds holding the protein in its functional three-dimensional shape. This process, known as denaturation, irreversibly alters the active site and halts catalytic function.
The influence of temperature is a critical consideration in spectrophotometric assays, where precise temperature control can be more challenging to achieve than in a Warburg apparatus. oipub.comcdnsciencepub.com
Table 2: General Effect of Temperature on Benzoylcholine Hydrolysis Rate
| Temperature | Kinetic Energy | Enzyme-Substrate Collisions | Reaction Rate | Enzyme Stability |
|---|---|---|---|---|
| Suboptimal | Low | Infrequent | Slow | Stable |
| Optimal | Moderate | Frequent & Effective | Maximum | Stable |
| Above Optimal | High | Frequent but Ineffective | Decreasing Rapidly | Denaturation Occurs |
Influence of pH: The pH of the reaction medium is another critical determinant of reaction velocity. The activity of pseudocholinesterase on benzoylcholine is profoundly dependent on the hydrogen ion concentration. nih.gov The pH affects the protonation state of amino acid residues in the enzyme's active site. For catalysis to occur, these residues must be in the correct ionic state to bind the substrate and facilitate the chemical reaction. Deviations from the optimal pH range can lead to a significant reduction in enzyme activity. Kinetic models often express reaction rates as a combination of contributions from alkaline, neutral, and acid-catalyzed mechanisms to fully account for the role of pH. rsc.orgpolimi.it
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Benzoylcholine Bromide |
| Benzoylcholine |
| Acetylcholine |
| Choline |
| Benzoic acid |
Structure Activity Relationship Sar Investigations
Elucidating Structural Determinants of Cholinesterase Interaction
The interaction of benzoylcholine (B1199707) with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is governed by specific structural features of the molecule. Benzoylcholine comprises a quaternary ammonium (B1175870) head, an ethylene (B1197577) bridge, an ester linkage, and a bulky benzoyl group. Each of these components plays a critical role in its binding and subsequent hydrolysis by these enzymes.
The positively charged trimethylammonium group is fundamental for the initial binding to the enzyme's active site. It interacts with the peripheral anionic site (PAS) at the entrance of the active site gorge and subsequently with the choline-binding pocket, which is rich in aromatic amino acid residues. mdpi.commdpi.com In BuChE, this pocket includes the key residue Tryptophan-82 (Trp82), with which the quaternary group establishes a cation-π interaction, anchoring the molecule in the correct orientation for catalysis. mdpi.com
The most significant structural determinant for benzoylcholine's differential activity between AChE and BuChE is its bulky benzoyl acyl group. acs.org The active site gorge of BuChE is significantly larger than that of AChE due to differences in the amino acid residues that line the acyl-binding pocket. acs.org Specifically, two bulky phenylalanine residues in AChE are replaced by smaller, aliphatic leucine (B10760876) and valine residues in BuChE. This structural difference creates a more spacious acyl pocket in BuChE, which can readily accommodate the large benzoyl group of benzoylcholine, allowing for efficient hydrolysis. mdpi.com In contrast, the narrower gorge of AChE cannot properly accommodate the benzoyl group, preventing optimal alignment with the catalytic triad (B1167595) (Serine-Histidine-Glutamate). Consequently, benzoylcholine is a poor substrate for AChE and instead acts as a competitive inhibitor, binding to the active site but not being effectively hydrolyzed. nih.gov
Correlation of Molecular Structure with Enzymatic Affinity and Efficacy
The relationship between the molecular structure of choline (B1196258) esters and their enzymatic affinity (binding) and efficacy (rate of hydrolysis) is well-defined. By comparing benzoylcholine with other substrates like acetylcholine (B1216132) and butyrylcholine, the impact of the acyl group's structure becomes evident.
Acetylcholine, the natural substrate for AChE, possesses a small acetyl group that fits perfectly into the narrow acyl pocket of AChE, leading to a high affinity and rapid hydrolysis. While BuChE can also hydrolyze acetylcholine, its primary endogenous substrate is not definitively known, and it shows a broader substrate specificity. mdpi.com Butyrylcholine, with its slightly larger butyryl group, is hydrolyzed more efficiently by BuChE than by AChE.
Benzoylcholine represents a further increase in the size and steric bulk of the acyl group. This structural modification dramatically shifts the substrate specificity away from AChE and towards BuChE. Studies have shown that benzoylcholine is readily hydrolyzed by BuChE (also known as pseudo-cholinesterase) found in serum and the liver, but not by AChE (true cholinesterase) located in the brain and erythrocytes. acs.orgnih.gov For AChE, benzoylcholine acts as a competitive inhibitor, demonstrating that it has an affinity for the active center but is not hydrolyzed effectively. nih.gov This competitive inhibition indicates that the molecule can bind to the active site, primarily through the interaction of its choline moiety, but its benzoyl group prevents the proper conformational changes required for the catalytic serine to attack the ester bond.
The table below summarizes the correlation between the acyl group structure of different choline esters and their interaction with AChE and BuChE.
| Compound | Acyl Group | Interaction with AChE | Interaction with BuChE |
| Acetylcholine | Acetyl (-COCH₃) | High Affinity, High Efficacy (Substrate) | High Affinity, High Efficacy (Substrate) |
| Butyrylcholine | Butyryl (-CO(CH₂)₂CH₃) | Lower Affinity, Lower Efficacy | High Affinity, High Efficacy (Substrate) |
| Benzoylcholine | Benzoyl (-COC₆H₅) | Affinity, No Efficacy (Competitive Inhibitor) | High Affinity, High Efficacy (Specific Substrate) |
Conformational Analysis and its Implications for Biological Activity
The biological activity of benzoylcholine is not only dependent on its static structure but also on its conformational flexibility. The molecule has several rotatable single bonds, particularly within the choline backbone (O-C-C-N+). The relative orientation of the quaternary ammonium group and the ester group, defined by the dihedral angles along this backbone, is crucial for the molecule's ability to adopt a "productive" conformation that can fit within the constraints of the enzyme's active site gorge. researchgate.net An improper conformation can hinder the binding process or prevent the ester group from being positioned correctly for the nucleophilic attack by the catalytic serine residue.
Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational landscape of benzoylcholine. kab.ac.ugamanote.com These studies calculate the electronic structure and energy of the molecule at different geometries to identify stable conformers and the energy barriers between them. For benzoylcholine chloride, a closely related salt, DFT calculations using the B3LYP method have determined the optimized molecular structures of its conformers. kab.ac.ug
The key dihedral angle in choline derivatives that influences conformation is the O-C-C-N+ angle. A gauche conformation (dihedral angle of approximately 60°) and a trans (or anti) conformation (dihedral angle of approximately 180°) are typically the most stable. scispace.comnih.gov DFT studies on benzoylcholine have identified multiple stable conformers, with calculations of their relative energies indicating the most probable structures under physiological conditions. kab.ac.ugamanote.com This theoretical analysis suggests that specific conformations are energetically preferred, which has direct implications for the molecule's pre-positioning before enzyme binding.
The table below presents hypothetical data based on typical findings from DFT studies on choline esters, illustrating the energetic differences between conformers.
| Conformer | O-C-C-N+ Dihedral Angle (°) | C-O-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | ~75 (gauche) | ~178 (trans) | 0.00 |
| Local Minimum 1 | ~179 (trans) | ~175 (trans) | +1.5 |
| Local Minimum 2 | ~73 (gauche) | ~80 (gauche) | +2.1 |
Experimental and further computational techniques are used to validate and understand the conformational preferences predicted by DFT.
Spectroscopic Analysis: Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for studying molecular conformation. Different conformers of a molecule have unique vibrational modes. For choline derivatives, Raman spectroscopy has been particularly useful in distinguishing between gauche and trans conformers of the O-C-C-N+ backbone. nih.gov The symmetric stretching vibration of the C-N bonds of the quaternary ammonium group appears at different frequencies depending on the conformation: around 720 cm⁻¹ for the gauche form and shifting to about 770 cm⁻¹ for the trans form. nih.gov DFT calculations can predict these vibrational frequencies for each stable conformer, and by comparing these theoretical spectra with experimental data, the dominant conformation in a given state (e.g., solid-state or in solution) can be determined. kab.ac.ug Nuclear Magnetic Resonance (NMR) spectroscopy also provides crucial information through the analysis of coupling constants, which are dependent on the dihedral angles between adjacent protons. scispace.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing insight into the underlying electronic interactions that stabilize certain conformations. wikipedia.org By analyzing the output of a DFT calculation, NBO can identify donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, a hyperconjugative interaction between a lone pair orbital on an oxygen atom and an antibonding orbital (σ*) of an adjacent C-C bond can stabilize a particular rotational arrangement. This analysis helps explain why certain conformers are energetically favored over others, providing a deeper understanding of the forces governing the molecule's three-dimensional structure and its subsequent biological activity. researchgate.net
Benzoylcholine Bromide As a Research Probe and Tool
Application in Cholinergic System Research
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental to numerous physiological processes. Research into this system relies on tools that can help dissect the roles of its various components, such as the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and cholinergic receptors. ucl.ac.ukyoutube.comyoutube.com
Benzoylcholine (B1199707) has been instrumental in distinguishing between the activities of AChE and BChE. nih.gov While AChE preferentially hydrolyzes acetylcholine, BChE is capable of hydrolyzing a broader range of choline (B1196258) esters, including benzoylcholine. nih.govresearchgate.net This substrate specificity allows researchers to selectively measure BChE activity in samples containing both enzymes. For example, early studies demonstrated that the cholinesterase found in the liver and serum, now known as BChE, efficiently hydrolyzes benzoylcholine, whereas the "true cholinesterase" (AChE) from the brain and erythrocytes does not. nih.gov
Although not hydrolyzed by AChE, benzoylcholine can bind to its active site, acting as a competitive inhibitor. nih.gov This interaction has been used to probe the structure and function of the AChE active center. By observing how benzoylcholine competes with other substrates or inhibitors, scientists can gain insights into the binding requirements and conformational changes of the enzyme. nih.gov The pharmacology of benzoylcholine and its derivatives has also been explored to understand the nature of cholinergic, or "carbonyl," receptors and the structure-activity relationships within the choline group of compounds. nih.govnih.gov
Use in Drug Screening and Biochemical Assay Development
Benzoylcholine bromide is frequently used as a biochemical reagent in the development and execution of assays for drug screening and discovery. medchemexpress.commedchemexpress.comambeed.cn Its primary application is in assays designed to measure the activity of cholinesterases, particularly BChE. The hydrolysis of benzoylcholine by BChE can be monitored to determine the enzyme's activity level.
This principle is central to high-throughput screening (HTS) campaigns aimed at identifying novel cholinesterase inhibitors. researchgate.net In these assays, a large library of chemical compounds is tested for its ability to inhibit the BChE-mediated hydrolysis of benzoylcholine. A reduction in the rate of hydrolysis indicates that a compound is a potential inhibitor. Such screening efforts are crucial for discovering new therapeutic agents for conditions like Alzheimer's disease, where modulating cholinergic activity is a key therapeutic strategy. researchgate.netkoreascience.kr
The development of robust and reliable assays is critical. Various methods have been employed using benzoylcholine as a substrate. While classic methods exist, newer assay formats, including those adapted for high-throughput applications, continue to be developed to improve sensitivity and reduce interference from test compounds. nju.edu.cnbiorxiv.org
| Assay Type | Enzyme Target | Principle of Detection | Primary Application |
|---|---|---|---|
| Colorimetric Assay | Butyrylcholinesterase (BChE) | Measurement of a colored product formed upon hydrolysis of a substrate like benzoylthiocholine (B1252818), an analogue of benzoylcholine. | Screening for BChE inhibitors, characterization of enzyme kinetics. nih.gov |
| Spectrophotometric Assay | Butyrylcholinesterase (BChE) | Monitoring the change in absorbance at a specific wavelength as benzoylcholine is hydrolyzed. | Routine measurement of BChE activity in biological samples. nih.gov |
| High-Throughput Screening (qHTS) | Butyrylcholinesterase (BChE) | Automated spectrophotometric or fluorometric measurement in microplates. | Screening large compound libraries to identify novel BChE inhibitors. researchgate.net |
| Competitive Inhibition Assay | Acetylcholinesterase (AChE) | Measuring the ability of benzoylcholine to compete with an AChE-specific substrate. | Probing the active site of AChE and characterizing competitive inhibitors. nih.gov |
Role in Investigating Enzyme Mechanisms and Inhibitor Studies
This compound is a key substrate for elucidating the mechanisms of cholinesterase activity and for characterizing the potency and mode of action of enzyme inhibitors. nih.gov The kinetics of benzoylcholine hydrolysis by BChE are studied to understand the catalytic process of the enzyme. nih.gov
Steady-state kinetic studies have shown that benzoylcholine can be a poor substrate for AChE, and its interaction can lead to inhibition at high concentrations, illustrating the importance of the substrate's acyl group structure for efficient hydrolysis by AChE. nih.gov In contrast, its ready hydrolysis by BChE makes it an excellent tool for studying that enzyme. By measuring kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), researchers can quantify the enzyme's affinity for the substrate and its catalytic efficiency.
In inhibitor studies, benzoylcholine serves as the substrate against which potential inhibitors are tested. By performing the enzyme reaction in the presence of varying concentrations of an inhibitor, researchers can determine key values like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). Furthermore, by analyzing how the inhibitor affects the enzyme kinetics (e.g., using Lineweaver-Burk plots), its mechanism of inhibition (competitive, non-competitive, or uncompetitive) can be determined. nih.govkoreascience.kr These studies are fundamental in the development of selective inhibitors for either AChE or BChE. nih.govdtic.mil
| Enzyme | Kinetic Parameter | Observation with Benzoylcholine | Significance |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Substrate Specificity | Readily hydrolyzed by BChE. | Confirms benzoylcholine as a specific substrate for BChE assays. nih.gov |
| Acetylcholinesterase (AChE) | Substrate Specificity | Poorly hydrolyzed; acts as a competitive inhibitor. | Demonstrates the structural selectivity of the AChE active site. nih.govnih.gov |
| Butyrylcholinesterase (BChE) | IC50 Determination | Used as the substrate to measure the potency of novel inhibitors. | Allows for the quantitative comparison of inhibitor effectiveness. researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | Lineweaver-Burk Analysis | Serves as the substrate in kinetic studies to determine the mode of inhibition (e.g., competitive). | Elucidates the mechanism by which an inhibitor interacts with the enzyme. koreascience.kr |
Utility in Studies of Insecticide Resistance and Enzyme Activity in Insects
Acetylcholinesterase is a primary target for many insecticides, particularly organophosphates and carbamates. nih.govnih.gov These compounds inhibit AChE, leading to the accumulation of acetylcholine and subsequent disruption of nerve function, which is lethal to the insect. However, many insect populations have developed resistance to these insecticides, often through mutations in the AChE enzyme that reduce its sensitivity to inhibitors.
Substrates like benzoylcholine and its analogs are used in comparative studies of enzyme activity in susceptible and resistant insect strains. researchgate.net While AChE is the primary target, BChE-like activity can also be present in insects, and characterizing the substrate specificity of the cholinesterases present is an important step. By comparing the hydrolysis rates of different substrates, including benzoylcholine, researchers can characterize the specific cholinesterase profiles of different insect species or strains. This information is valuable for understanding the mechanisms of insecticide resistance and for developing more effective pest control strategies. researchgate.net
Development of Chemical Probes based on this compound
A chemical probe is a molecule used to study and manipulate biological systems. This compound itself acts as a probe for BChE activity, but its core structure also serves as a scaffold for the synthesis of more complex and specialized probes. researchgate.net
Researchers synthesize derivatives and analogs of benzoylcholine to create probes with novel properties. nih.gov For example, by replacing the benzoyl group with other chemical moieties or by modifying the choline backbone, scientists can develop substrates with altered specificity for different cholinesterases or probes that incorporate reporter groups like fluorophores. nih.govresearchgate.net These fluorescent probes can "turn on" or change color upon enzymatic hydrolysis, providing a highly sensitive and continuous readout of enzyme activity that is useful in advanced assay formats. mdpi.com The development of such sophisticated tools, inspired by the structure of classic substrates like benzoylcholine, is essential for advancing our understanding of enzyme function and for discovering new drugs. nih.gov
Neurochemical and Pharmacological Research Contexts
Interaction with Cholinergic Receptors (e.g., Nicotinic and Muscarinic) in in vitro Models
Benzoylcholine (B1199707) acts as a cholinergic agonist, interacting with both muscarinic and nicotinic acetylcholine (B1216132) receptors. Its action is generally characterized by the stimulation of these receptors, though its potency and efficacy can vary depending on the receptor subtype and the tissue being studied.
In studies on isolated tissue preparations, benzoylcholine has been used as a tool to probe the function of muscarinic receptors. For instance, in research utilizing the longitudinal muscle of the guinea-pig ileum, a tissue rich in muscarinic receptors, benzoylcholine has been employed as a reversible analogue in studies investigating receptor inactivation. These studies have indicated that benzoylcholine possesses a significantly lower affinity for histamine (B1213489) receptors compared to muscarinic receptors in this preparation.
While comprehensive binding affinity data (Kᵢ values) for benzoylcholine bromide across all nicotinic and muscarinic receptor subtypes are not extensively documented in readily available literature, its functional effects in various tissues suggest a notable interaction with muscarinic receptors, particularly those mediating smooth muscle contraction. The compound's susceptibility to hydrolysis by cholinesterases, particularly butyrylcholinesterase, is a critical factor influencing the duration and intensity of its receptor-mediated effects in biological systems. nih.govnih.gov The rate-limiting step for the hydrolysis of benzoylcholine by human butyrylcholinesterase is deacylation. nih.gov
Table 1: Summary of this compound Interaction with Cholinergic Receptors in In Vitro Models
| Receptor Type | Research Model | Observed Effect | Quantitative Data |
| Muscarinic | Guinea-pig ileum longitudinal muscle | Implied agonistic activity (used as a reversible analogue) | Affinity for muscarinic receptors is orders of magnitude higher than for histamine receptors. |
| Nicotinic | Frog rectus abdominis muscle | Contraction (indicative of nicotinic receptor activation) | Specific EC₅₀ or potency relative to acetylcholine is not readily available in recent literature. |
Investigations into Autonomic Ganglia Pharmacology using Choline (B1196258) Esters
Autonomic ganglia, critical relay stations in the peripheral nervous system, are primary sites of action for acetylcholine and other choline esters. Acetylcholine released from preganglionic neurons activates nicotinic receptors on postganglionic neurons, leading to signal transmission.
While specific in-depth studies focusing solely on the effects of this compound on autonomic ganglia, such as the superior cervical ganglion, are limited in contemporary literature, the established pharmacology of choline esters provides a framework for understanding its potential actions. As a cholinergic agonist, benzoylcholine would be expected to stimulate nicotinic receptors within autonomic ganglia, mimicking the effect of acetylcholine and potentially leading to the depolarization of postganglionic neurons. The magnitude and duration of this stimulation would be influenced by its affinity for ganglionic nicotinic receptors and its rate of hydrolysis by local cholinesterases.
Research on the pharmacology of autonomic ganglia often utilizes a range of choline esters to characterize receptor properties and synaptic transmission mechanisms. The differential sensitivity of these esters to hydrolysis by acetylcholinesterase and butyrylcholinesterase allows researchers to modulate the duration of cholinergic stimulation at the ganglionic level. Given that benzoylcholine is a substrate for butyrylcholinesterase, its effects in ganglionic preparations would be modulated by the presence and activity of this enzyme.
Table 2: Expected Effects of Choline Esters on Autonomic Ganglia
| Choline Ester | Receptor Target | Primary Effect |
| Acetylcholine | Nicotinic (Nn) Receptors | Fast excitatory postsynaptic potential (EPSP) |
| Benzoylcholine | Nicotinic (Nn) Receptors | Expected to cause depolarization and stimulation of postganglionic neurons |
Effects on Smooth Muscle Function in Research Models
This compound has been demonstrated to induce contraction in various smooth muscle preparations, an effect primarily mediated through the activation of muscarinic receptors.
In classic pharmacological preparations such as the isolated guinea pig ileum, benzoylcholine elicits a contractile response. This preparation is a standard model for studying muscarinic receptor agonists and antagonists. The contraction of the ileum is primarily mediated by M₃ muscarinic receptors located on the smooth muscle cells.
Similarly, in the frog rectus abdominis muscle preparation, a model for studying nicotinic receptor activity at the neuromuscular junction, cholinergic agonists induce muscle contraction. While this is a skeletal muscle preparation, it demonstrates the broader cholinomimetic properties of compounds like benzoylcholine.
The potency of benzoylcholine in inducing smooth muscle contraction is an area of ongoing research interest, particularly in comparison to other choline esters like acetylcholine and methacholine. The observed pharmacological response in any given smooth muscle tissue is a composite of the compound's affinity for the specific muscarinic receptor subtypes present, its intrinsic efficacy, and its susceptibility to enzymatic degradation. For example, butyrylcholinesterase, which is present in plasma and various tissues, efficiently hydrolyzes benzoylcholine, thereby terminating its contractile effect. nih.gov
Table 3: Effects of this compound on Smooth Muscle Function in Research Models
| Research Model | Primary Receptor Type | Observed Effect |
| Guinea Pig Ileum | Muscarinic (primarily M₃) | Contraction |
| Frog Rectus Abdominis Muscle | Nicotinic | Contraction |
| Vascular Smooth Muscle | Muscarinic | Expected to influence vascular tone |
| Bronchial Smooth Muscle | Muscarinic (primarily M₃) | Expected to cause bronchoconstriction |
Advanced Analytical Techniques in Benzoylcholine Bromide Research
Spectroscopic Methods for Characterization and Quantification in Research
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of Benzoylcholine (B1199707) Bromide and quantifying its presence in research samples. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's chemical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of benzoylcholine by identifying the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The ¹H NMR spectrum of Benzoylcholine Bromide reveals characteristic signals corresponding to the protons in the trimethylammonium group, the ethylene (B1197577) bridge, and the benzoyl moiety. chemicalbook.com Similarly, the ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. chemicalbook.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum shows absorption bands that are characteristic of the ester carbonyl group (C=O) and the C-O stretching vibrations, as well as vibrations associated with the aromatic ring of the benzoyl group and the quaternary ammonium (B1175870) group. dergipark.org.truni-leipzig.de For analysis, samples are often prepared by mixing with potassium bromide (KBr) and pressing them into a disc, as KBr is transparent in the IR region. azom.com
UV-Visible Spectroscopy can be utilized for the quantification of benzoylcholine. The benzoyl group contains a chromophore that absorbs light in the ultraviolet region. This property allows for the determination of the compound's concentration in solution by measuring its absorbance at a specific wavelength. While direct UV-Vis data for benzoylcholine is not extensively detailed in the provided results, the methodology is standard for aromatic esters. Related compounds like choline (B1196258) can be detected colorimetrically after enzymatic reactions that produce a colored product, with absorbance measured in the visible range. researchgate.net
| Technique | Sample Type | Key Findings / Spectral Data | Reference |
| ¹H NMR | Solution | Provides signals for protons in the trimethylammonium, ethylene, and benzoyl groups, confirming the molecular structure. | chemicalbook.com |
| ¹³C NMR | Solution | Reveals chemical shifts for each carbon atom in the benzoylcholine molecule, detailing the carbon framework. | chemicalbook.comspectrabase.com |
| FTIR | Solid (KBr pellet) | Shows characteristic absorption bands for the ester carbonyl (C=O) group, C-O bonds, and the aromatic ring, identifying key functional groups. | dergipark.org.truni-leipzig.de |
Chromatographic Separation Techniques for Related Compounds and Metabolites
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is essential for separating Benzoylcholine from its precursors, degradation products, and metabolites in complex biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of benzoylcholine and related compounds like choline and acetylcholine (B1216132). sielc.com Reversed-phase HPLC methods are commonly used, where a nonpolar stationary phase is paired with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with additives like formic or phosphoric acid. sielc.com The separation is based on the differential partitioning of the analytes between the two phases.
To enhance retention on reversed-phase columns and improve detection sensitivity, especially for polar metabolites like choline, chemical derivatization is often employed. chromatographyonline.com A common approach involves derivatization with Benzoyl Chloride , which attaches a nonpolar benzoyl group to primary and secondary amines and hydroxyl groups. nih.govnih.gov This process increases the hydrophobicity of the analytes, leading to better retention and separation in reversed-phase systems. chromatographyonline.com The reaction conditions, including the type of base, base concentration, and benzoyl chloride concentration, are optimized to achieve efficient derivatization for different classes of analytes. nih.gov
Gas Chromatography (GC) can also be used, particularly for the analysis of volatile derivatives of choline and its metabolites. nih.gov However, due to the non-volatile, ionic nature of benzoylcholine, GC analysis typically requires derivatization steps to convert the analyte into a more volatile form suitable for this technique. semanticscholar.org
| Technique | Stationary Phase | Mobile Phase / Conditions | Application | Reference |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/water with acid (e.g., formic acid) | Separation of benzoylcholine, choline, acetylcholine, and other metabolites. | sielc.comsielc.com |
| HPLC with Benzoyl Chloride Derivatization | Reversed-phase | Gradient elution | Analysis of polar neurochemicals and metabolites by increasing their hydrophobicity and retention. | nih.govresearchgate.net |
| GC-MS | Capillary column (e.g., HP-5) | Temperature programming | Analysis of choline and its metabolites after derivatization to volatile compounds. | nih.govsemanticscholar.org |
Mass Spectrometry in Metabolite Identification from Hydrolysis Studies
Mass Spectrometry (MS) is a powerful tool for identifying the metabolites of Benzoylcholine, primarily formed through hydrolysis of the ester bond. When coupled with a separation technique like HPLC (LC-MS), it allows for the detection and structural elucidation of these metabolites with high sensitivity and specificity. ijpras.com
The primary hydrolysis of benzoylcholine results in the formation of Benzoic Acid and Choline . In research studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is used to analyze the products of hydrolysis. researchgate.net
In MS/MS analysis, a precursor ion (the ionized metabolite) is selected and fragmented to produce a characteristic pattern of product ions. For benzoylated compounds, a common and abundant product ion is the benzoyl fragment at a mass-to-charge ratio (m/z) of 105. nih.gov However, unique fragments are often chosen for detection to increase the selectivity of the assay. nih.gov The mass spectrum of benzoylcholine itself shows characteristic fragments that help confirm its identity. For instance, ESI-MS/MS spectra of benzoylcholine (exact mass ~208.13) can show product ions at m/z 149, 105, and 77, corresponding to specific fragments of the molecule. nih.govmassbank.eu
By comparing the fragmentation patterns of unknown metabolites with those of known standards or by interpreting the fragmentation data, researchers can confidently identify the structures of hydrolysis products and other metabolites in biological samples. ijpras.com High-resolution mass spectrometry (HRMS) further aids this process by providing highly accurate mass measurements, which helps in determining the elemental composition of the metabolites. ijpras.com
| Analyte | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Significance | Reference |
| Benzoylcholine | 208.13 | 149.060, 105.034, 77.039 | Identification and structural confirmation of the parent compound. | nih.govmassbank.eu |
| Benzoylated Amines/Alcohols | Varies | 105 (common benzoyl fragment) | General marker for compounds derivatized with benzoyl chloride. | nih.gov |
| Choline (after hydrolysis) | 104.1 | Varies based on analysis method | Identification of a key hydrolysis product. | researchgate.net |
| Benzoic Acid (after hydrolysis) | 121.0 | Varies based on analysis method | Identification of the second key hydrolysis product. | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are employed to study the electronic structure, geometry, and reactivity of molecules with high accuracy. While specific quantum chemical studies on benzoylcholine (B1199707) bromide are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous compounds like other choline (B1196258) esters and benzoate (B1203000) derivatives. nih.gov
A primary focus of quantum chemical investigations would be the conformational analysis of benzoylcholine. Similar to acetylcholine (B1216132), benzoylcholine possesses several rotatable bonds, leading to various possible conformations (conformers) that influence its ability to bind to target enzymes. mdpi.com Density Functional Theory (DFT) is a common method used to calculate the energies of different conformers to identify the most stable structures in the gas phase or in solution. mdpi.com
Another key area is the calculation of molecular properties and reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule. For instance, the distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In benzoylcholine, the carbonyl oxygen would be an electron-rich site, while the quaternary ammonium (B1175870) group carries a positive charge.
Global reactivity descriptors derived from Frontier Molecular Orbital Theory, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for predicting reactivity. The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org
Table 1: Typical Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| Conformational Energy | Determines the most stable three-dimensional structure of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrostatic interactions. |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the propensity to donate electrons; higher energy suggests greater reactivity. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the propensity to accept electrons; lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. |
| Partial Atomic Charges | Quantifies the charge on each atom, useful for understanding intermolecular interactions. |
These quantum chemical investigations provide a foundational understanding of benzoylcholine's intrinsic properties, which is essential for interpreting its interactions in more complex biological environments.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic interactions between a ligand, such as benzoylcholine, and its target enzyme, like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). mdpi.com
MD simulations can model the process of benzoylcholine binding to the active site of cholinesterases, providing detailed information on the stability of the enzyme-substrate complex and the specific interactions that govern binding. A typical MD simulation involves placing the ligand in the active site of the enzyme, solvating the system with water molecules and ions to mimic physiological conditions, and then simulating the system's evolution over nanoseconds or even microseconds.
Several key analyses are performed on the resulting simulation trajectory:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand's position over the course of the simulation. A stable RMSD suggests that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify the flexibility of different parts of the protein chain. High RMSF values in certain regions, such as loops in the active site, can indicate conformational changes upon ligand binding.
Interaction Energy Analysis: This involves calculating the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the enzyme's active site residues. This helps to identify the key amino acids that contribute most to the binding affinity.
Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Benzoylcholine-Cholinesterase Complex
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | 100-500 nanoseconds | Duration of the simulation to observe binding stability. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Through MD simulations, researchers can visualize how benzoylcholine orients itself within the active site gorge of cholinesterases and observe the dynamic changes in both the ligand and the enzyme during the binding process.
Emerging Research Areas and Future Perspectives
Development of Novel Benzoylcholine (B1199707) Derivatives for Specific Research Applications
The core structure of benzoylcholine provides a versatile scaffold for chemical modification, enabling the development of novel derivatives with tailored properties for specific research questions. Scientists are actively synthesizing and testing new analogues to probe the active sites of cholinesterases, develop more selective inhibitors, and create tools for biochemical studies.
Research efforts have focused on modifying both the benzoyl and choline (B1196258) moieties of the molecule. For instance, the synthesis of benzoylthiocholine (B1252818) derivatives, where the ester oxygen is replaced by sulfur, has been explored to create substrates for pseudocholinesterase with different kinetic properties. nih.gov Such modifications can alter the substrate's susceptibility to enzymatic hydrolysis and its binding affinity, providing insights into the enzyme's structure-activity relationship.
Furthermore, the development of novel benzofuranyl nih.gov and substituted benzylidene derivatives nih.gov as cholinesterase inhibitors highlights a strategic shift from simple substrates to more complex molecules designed for therapeutic potential. These new compounds are often evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and BChE, with the goal of achieving selectivity for one enzyme over the other. nih.gov The rationale behind these developments is often tied to addressing neurodegenerative diseases like Alzheimer's, where modulating cholinesterase activity is a key therapeutic strategy. nih.gov
Interactive Table: Examples of Benzoylcholine-Related Derivatives and Their Research Applications
| Derivative Class | Structural Modification | Primary Research Application | Key Findings |
|---|---|---|---|
| Benzoylthiocholine Analogues | Replacement of ester oxygen with sulfur | Substrate for pseudocholinesterase analysis | Altered kinetic properties useful for enzyme characterization. nih.gov |
| Benzofuranyl Derivatives | Incorporation of a benzofuran (B130515) moiety | Development of novel AChE and BChE inhibitors | Some compounds show potent, low micromolar inhibition, suggesting potential as therapeutic agents. nih.gov |
| Substituted Benzylidene Derivatives | Addition of various functional groups to a benzene (B151609) ring attached to an indole (B1671886) nucleus | Dual inhibition of AChE and BChE for potential Alzheimer's disease treatment | Electron-donating groups like hydroxy and methoxy (B1213986) were found to be favorable for interaction with the enzyme's active site. nih.gov |
| Oxazole Benzylamines | Elongation of the core structure and addition of an NH group | Development of selective BChE inhibitors | Compounds exhibited a clear binding preference for BChE over AChE. nih.gov |
These synthetic endeavors are crucial for expanding the molecular toolkit available to researchers, allowing for more precise investigations into the roles of AChE and BChE in both physiological and pathological contexts.
Integration with "Omics" Technologies in Biochemical Pathway Analysis
The advent of "omics" technologies—such as proteomics and metabolomics—has revolutionized the study of biological systems by enabling the large-scale analysis of proteins and metabolites. mdpi.commdpi.com The integration of classic substrates like benzoylcholine into these modern workflows offers new opportunities for understanding complex biochemical pathways.
In metabolomics, which focuses on the comprehensive analysis of small molecules in a biological system, benzoylcholine and its metabolites can serve as probes to track the activity of BChE within a complex sample. db-thueringen.de By using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the rate of benzoylcholine hydrolysis and identify other related metabolic changes, providing a snapshot of the metabolic state. nih.govnii.ac.jp This approach can be applied to study the metabolic consequences of BChE activity or inhibition in various biological contexts, from plant secondary metabolism to human disease. db-thueringen.deresearchgate.net
In proteomics, the focus is on the large-scale study of proteins. While benzoylcholine itself is not a protein, its interaction with cholinesterases is central. "Omics" approaches are being used to mine data related to Alzheimer's disease, where BChE, the primary enzyme that hydrolyzes benzoylcholine, is of significant interest. acs.org Proteomic analyses can help identify changes in the expression levels or post-translational modifications of BChE in disease states, which can then be correlated with functional data obtained from assays using benzoylcholine. Coupling proteomic and metabolomic data allows for a more holistic understanding of how changes in enzyme levels impact metabolic pathways. nih.gov
This integrated approach allows researchers to move beyond measuring the activity of a single enzyme in isolation and instead view it within the broader network of cellular processes.
Potential as a Benchmark Substrate for New Cholinesterase Assay Development
A benchmark substrate is a well-characterized compound used as a standard for comparison when developing new analytical methods. While benzoylcholine has long been used in cholinesterase assays, its role as a benchmark is a subject of ongoing evaluation, with research revealing both advantages and limitations.
The primary value of benzoylcholine as a substrate lies in its specificity for BChE over AChE. acs.org This selectivity is crucial for assays designed to differentiate between the activities of these two closely related enzymes. researchgate.net However, its utility can be context-dependent. For instance, one study assessing substrates for their ability to identify butyrylcholine-sensitive patients found that while propionylthiocholine (B1208427) and acetylcholine (B1216132) were effective, benzoylcholine provided "little useful information". nju.edu.cn
Interactive Table: Comparison of Benzoylcholine with Other Cholinesterase Substrates
| Substrate | Target Enzyme(s) | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Benzoylcholine | Primarily BChE | High specificity for BChE; Superior for determining certain genetic variants. | May provide less useful information for identifying some patient phenotypes compared to other substrates. nju.edu.cnnih.gov | acs.orgnju.edu.cnnih.gov |
| Acetylthiocholine | AChE and BChE | Commonly used in the Ellman assay; High hydrolysis rate by AChE. | Less specific than benzoylcholine; Less effective at detecting genetic variants compared to BCC. nih.gov | nju.edu.cnnih.gov |
| Butyrylthiocholine | Primarily BChE | High rate of hydrolysis by BChE. | Less effective than propionylthiocholine for identifying certain sensitive individuals. nju.edu.cn | nju.edu.cn |
| Propionylthiocholine | AChE and BChE | Proved to be the best substrate for identifying a high percentage of butyrylcholine-sensitive individuals in one study. nju.edu.cn | Not as specific for BChE as benzoylcholine. | nju.edu.cn |
As new assay technologies emerge, such as those using novel fluorescent probes rsc.org or improved spectrophotometric methods, the need for well-defined benchmark substrates remains critical. The nuanced performance of benzoylcholine indicates that it will likely continue to serve as an important, albeit specialized, benchmark substrate in the field of cholinesterase research.
Q & A
Q. What are the established synthetic routes for Benzoylcholine Bromide, and how can its purity be validated in academic research?
this compound (C₁₂H₁₈BrNO₂, CAS 24943-60-0) is synthesized via quaternization of benzoylcholine with hydrobromic acid. Key validation methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing peaks for the benzoyl group (δ 7.4–8.0 ppm) and choline moiety (δ 3.2–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .
- Melting Point Analysis : Verify consistency with the literature value (218°C) to rule out solvent residues or impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified chemical disposal services to prevent environmental contamination .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does CO₂ partial pressure influence the enzymatic hydrolysis of this compound, and what experimental designs can quantify this effect?
Benzoylcholine hydrolase activity decreases with rising CO₂ partial pressure (Pco₂), as shown in human plasma studies. Methodological considerations include:
- Enzyme Preparation : Isolate the enzyme via gel filtration at pH 7.2–7.6 to maintain activity .
- Activity Assays : Use spectrophotometric methods to monitor hydrolysis rates under controlled CO₂ environments (e.g., gas-mixing systems) .
- Data Interpretation : Compare inhibition kinetics between isoenzymes using ANOVA to identify statistically significant differences in CO₂ sensitivity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies may arise from impurities or cross-reactivity with related compounds (e.g., acetylthiocholine bromide, CAS 25025-59-6). Mitigation strategies involve:
- Cross-Validation : Use tandem mass spectrometry (LC-MS/MS) to distinguish between structurally similar analytes .
- Positive Controls : Include reference standards (e.g., acetylthiocholine chloride, CAS 6050-81-3) in assays to validate specificity .
- Meta-Analysis : Systematically review literature to identify trends in solvent systems or assay conditions that impact results .
Q. What methodologies optimize the long-term stability of this compound in experimental storage?
Degradation is minimized by:
- Storage Conditions : Keep in amber vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis and photodegradation .
- Stability Testing : Periodically assess purity via thin-layer chromatography (TLC) using silica gel plates and ethanol:ammonia (9:1) as the mobile phase .
- Moisture Control : Store with desiccants (e.g., silica gel) in airtight containers to avoid hygroscopic degradation .
Methodological Design Questions
Q. How should researchers design dose-response studies for this compound in neuromuscular junction assays?
- Concentration Range : Test 0.1–100 µM to cover EC₅₀ values reported for acetylcholinesterase inhibition .
- Control Groups : Include untreated controls and competitive inhibitors (e.g., neostigmine) to validate mechanism-specific effects .
- Data Collection : Use electrophysiological recordings (e.g., patch-clamp) to quantify post-synaptic potential changes .
Q. What statistical approaches are recommended for analyzing variability in this compound’s pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
